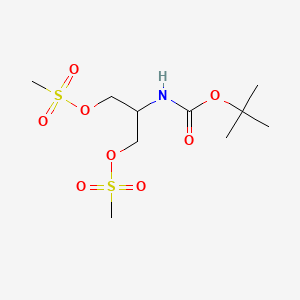

2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate

説明

“2-((tert-Butoxycarbonyl)amino)propane-1,3-diyl dimethanesulfonate”, also known as Boc-L-Ala-L-Ala-OCH2-CH2-SO2-CH3, is a compound that has gained significant attention in the field of chemistry and pharmaceuticals . It has a molecular formula of C10H21NO8S2 and a molecular weight of 347.4 g/mol .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyl (1,3-dihydroxypropan-2-yl)carbamate and methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) in dichloromethane at room temperature . The reaction yields the compound as a white solid, which can be used directly for the next step without any purification .

Molecular Structure Analysis

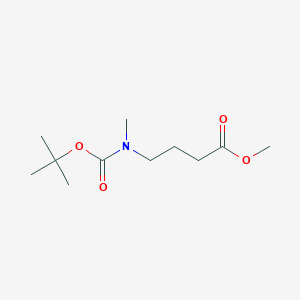

The molecular structure of this compound consists of a propane-1,3-diyl group attached to an amino group that is further connected to a tert-butoxycarbonyl group . The propane-1,3-diyl group is also attached to two methanesulfonate groups .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with 1,2-dihydro-pyrazol-3-one in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) to yield a new compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 347.4 g/mol and a molecular formula of C10H21NO8S2 . Other properties such as melting point, boiling point, and density are not provided in the available resources .

科学的研究の応用

Molecular and Crystal Structure Analysis

The title compound is studied for its molecular and crystal structure, revealing significant insights into its conformation-stabilizing function through weak intermolecular bonding. In the crystal structure, it displays weak intermolecular hydrogen bonds and hydrophobic contacts, notably C-H...O hydrogen bonds and CH/pi interactions, which play a crucial role in maintaining the molecule's extended C5 conformation in the solid state (A. Kozioł et al., 2001).

Synthesis and Polymerization of Novel Monomers

This compound is central to the synthesis and polymerization of amino acid-derived acetylene monomers. The study explores the synthesis of these monomers and analyzes the properties of the formed polymers. The polymers display distinct characteristics such as large specific rotation and helical conformation, indicating their potential applications in material science (Guangzheng Gao et al., 2003).

Geometric Changes in Molecular Structure

Research on urethane-protected derivatives of aspartic acid dimethyl ester, involving this compound, shows geometric changes around the nitrogen atom. The study compares the geometry of singly and doubly N-substituted derivatives, revealing an elongation of all bonds involving the nitrogen atom due to steric interactions with bulky substituents (Dominika Wojewska et al., 2013).

Thermolysis and Photolysis Studies

The compound's derivatives have been studied for thermolysis and photolysis, providing insights into the stabilization of radical centers. This research could be significant in understanding the chemical behavior of radical-derived products and their potential applications (P. Engel et al., 1990).

Efficient Deprotection of tert-Butoxycarbonyl Group

The compound is utilized in studies focusing on the efficient and selective deprotection of the tert-butoxycarbonyl group in various amino acids and peptides. This research is vital in peptide synthesis, where selective deprotection is a crucial step (G. Han et al., 2001).

特性

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxypropyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO8S2/c1-10(2,3)19-9(12)11-8(6-17-20(4,13)14)7-18-21(5,15)16/h8H,6-7H2,1-5H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZLCYFJSRPMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447463 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213475-70-8 | |

| Record name | 2-[(tert-Butoxycarbonyl)amino]propane-1,3-diyl dimethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

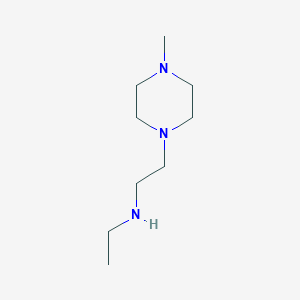

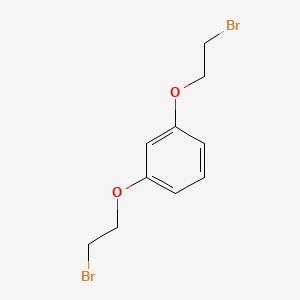

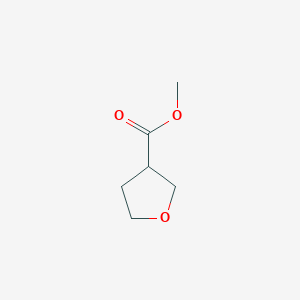

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-[(pyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B1311256.png)

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)